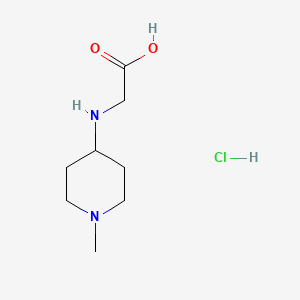

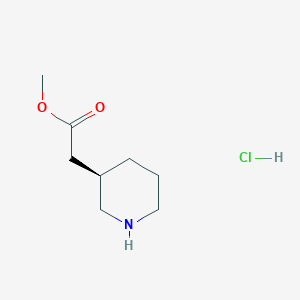

(R)-メチル2-(ピペリジン-3-イル)アセテート塩酸塩

説明

“®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用

創薬と合成

ピペリジン誘導体は、製薬業界で重要な役割を果たしています。 それらは、20種類以上の医薬品クラスおよびアルカロイドに存在します . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

生物活性

ピペリジン誘導体は、幅広い生物活性を示すことが判明しています。 それらは、しばしば生物学的に活性なピペリジンの合成に適した基質として使用されます .

薬理活性

ピペリジン誘導体は、さまざまな薬理活性に関連付けられています。 それらは、潜在的な治療用途について広く研究されてきました .

プロテオミクス研究

エチルピペリジン-3-イルアセテート塩酸塩は、密接に関連する化合物であり、プロテオミクス研究のための特殊製品として使用されます .

多成分反応

ピペリジン誘導体は、しばしば多成分反応に関与します。多成分反応とは、3つ以上の反応物が結合して生成物を形成する化学反応の一種です .

環化と環状化

ピペリジン誘導体は、環化反応と環状化反応に頻繁に使用されます。環化反応と環状化反応は、環状構造の形成をもたらす化学反応の一種です .

作用機序

Target of Action

®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride. For instance, the compound is stored at temperatures between 2-8°C .

実験室実験の利点と制限

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride has many advantages for use in laboratory experiments. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is a chiral compound, meaning it can be used to synthesize compounds with specific enantiomeric forms. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is also a prodrug, meaning it can be used to synthesize other compounds. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has low toxicity, meaning it can be used in experiments without posing a risk to the researchers or the environment. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has anti-inflammatory and anti-oxidant properties, making it useful for studying these effects.

However, (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has some limitations for use in laboratory experiments. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is not water-soluble, meaning it cannot be used in aqueous solutions. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has a low solubility in organic solvents, making it difficult to use in organic reactions. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has a low boiling point, making it difficult to use in high-temperature reactions.

将来の方向性

The future of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is promising, as it has many

特性

IUPAC Name |

methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662864 | |

| Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865157-03-5 | |

| Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)

![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)

![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)